molecular formula C13H14ClN3O2S B2586905 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034553-22-3

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2586905
CAS RN: 2034553-22-3
M. Wt: 311.78
InChI Key: SAIAXOFKOPNDKH-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

  • Anticancer Activity: The compound, along with its derivatives, has been studied for anticancer activity against a wide range of cancer cell lines. For instance, compounds incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine have shown significant potency in anticancer assays conducted by the National Cancer Institute (NCI, USA) (Katariya, Vennapu, & Shah, 2021). These findings indicate the potential utility of these compounds in overcoming microbial resistance to pharmaceutical drugs, with molecular docking studies supporting their application.
  • Antimicrobial Activity: Compounds synthesized from the mentioned chemical structure have demonstrated considerable in vitro antibacterial and antifungal activities. This suggests their usefulness in addressing pathogenic strains and highlights the broader implications of these molecules in developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Chemical Synthesis and Structural Analysis

  • Synthesis and Molecular Docking: The synthesis process for creating derivatives of the base compound often involves the incorporation of biologically active heterocyclic entities. This process is complemented by molecular docking studies to predict the interaction of these compounds with biological targets, providing insights into their potential efficacy as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
  • Structural Characterization: Various spectroanalytical techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, are employed to elucidate the structures of synthesized compounds. These methods ensure accurate identification and characterization, essential for further biological activity assessment and pharmaceutical development (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-16-7-9(12(15-16)19-2)13(18)17-4-3-10-8(6-17)5-11(14)20-10/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIAXOFKOPNDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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